4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound with a unique structure that combines a benzimidazole moiety with a pyrrolidine ring and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions. The resulting 2-methyl-1H-benzo[d]imidazole is then reacted with a suitable pyrrolidine derivative to introduce the pyrrolidine ring. Finally, the sulfonylation of the pyrrolidine nitrogen and subsequent coupling with benzonitrile completes the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, and the presence of the pyrrolidine and benzonitrile groups may enhance these interactions or confer additional specificity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzo[d]imidazole: The core structure of the compound.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring.
Benzonitrile derivatives: Compounds containing the benzonitrile group.
Uniqueness
The combination of these three moieties in a single molecule is unique and may confer distinct properties that are not present in the individual components. This uniqueness could be exploited in various applications, particularly in the development of new therapeutic agents or materials.
Properties
IUPAC Name |
4-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-14-21-18-4-2-3-5-19(18)23(14)16-10-11-22(13-16)26(24,25)17-8-6-15(12-20)7-9-17/h2-9,16H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHFIEYGQFKVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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